molecular formula C19H30O3 B8558993 BENZYL 12-HYDROXYDODECANOATE CAS No. 99837-97-5

BENZYL 12-HYDROXYDODECANOATE

Cat. No.: B8558993
CAS No.: 99837-97-5
M. Wt: 306.4 g/mol
InChI Key: NQOJORCGROAJNI-UHFFFAOYSA-N
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Description

BENZYL 12-HYDROXYDODECANOATE, also known as this compound, is an organic compound with the molecular formula C19H30O3. This compound is a derivative of dodecanoic acid (lauric acid) and is characterized by the presence of a hydroxyl group and a phenylmethyl ester group. It is commonly used in various industrial and scientific applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dodecanoic acid, 12-hydroxy-, phenylmethyl ester typically involves the esterification of 12-hydroxydodecanoic acid with benzyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

In industrial settings, the production of dodecanoic acid, 12-hydroxy-, phenylmethyl ester may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and advanced purification techniques such as distillation and crystallization ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

BENZYL 12-HYDROXYDODECANOATE undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the phenylmethyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of 12-ketododecanoic acid or 12-carboxydodecanoic acid.

    Reduction: Formation of 12-hydroxydodecanol.

    Substitution: Formation of various substituted esters depending on the nucleophile used.

Scientific Research Applications

BENZYL 12-HYDROXYDODECANOATE has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its role in drug delivery systems and as a potential therapeutic agent.

    Industry: Utilized in the production of surfactants, lubricants, and plasticizers.

Mechanism of Action

The mechanism of action of dodecanoic acid, 12-hydroxy-, phenylmethyl ester involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active compounds. These interactions can modulate biological processes such as enzyme activity, cell membrane integrity, and signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Dodecanoic acid, phenylmethyl ester: Lacks the hydroxyl group present in dodecanoic acid, 12-hydroxy-, phenylmethyl ester.

    Dodecanoic acid, methyl ester: Has a methyl ester group instead of a phenylmethyl ester group.

    Dodecanoic acid, 12-hydroxy-, methyl ester: Contains a methyl ester group and a hydroxyl group but lacks the phenylmethyl group.

Uniqueness

BENZYL 12-HYDROXYDODECANOATE is unique due to the presence of both a hydroxyl group and a phenylmethyl ester group. This combination imparts distinct chemical properties, such as increased solubility in organic solvents and enhanced reactivity in chemical reactions. These properties make it a valuable compound in various scientific and industrial applications.

Properties

CAS No.

99837-97-5

Molecular Formula

C19H30O3

Molecular Weight

306.4 g/mol

IUPAC Name

benzyl 12-hydroxydodecanoate

InChI

InChI=1S/C19H30O3/c20-16-12-7-5-3-1-2-4-6-11-15-19(21)22-17-18-13-9-8-10-14-18/h8-10,13-14,20H,1-7,11-12,15-17H2

InChI Key

NQOJORCGROAJNI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CCCCCCCCCCCO

Origin of Product

United States

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